molecular formula C12H20NNaO5S B7887747 N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt

Cat. No.: B7887747
M. Wt: 313.35 g/mol
InChI Key: BEJRJZWNRMXATK-UHFFFAOYSA-M
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Description

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt is a chemical compound with the molecular formula C12H18NO4SNa. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its high purity and stability, making it suitable for a wide range of experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt typically involves the reaction of N-ethyl-m-anisidine with 1,3-propane sultone under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt is unique due to its specific structural features, such as the presence of a methoxy group and a sulfonate group. These functional groups contribute to its distinct chemical reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methoxyanilino)propane-1-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJRJZWNRMXATK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC(=CC=C1)OC.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002819
Record name Sodium 3-[ethyl(3-methoxyphenyl)amino]propane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82611-88-9
Record name Sodium 3-[ethyl(3-methoxyphenyl)amino]propane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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